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Compound of Interest

Compound Name: 1-Benzofuran-3-ylacetonitrile

Cat. No.: B1271501 Get Quote

For researchers, scientists, and drug development professionals, a thorough understanding of

the structural and electronic properties of pharmacologically relevant scaffolds is paramount.

This guide offers a comparative spectral analysis of substituted benzofuran acetonitriles, a

class of compounds with significant potential in medicinal chemistry. By examining their

Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass

Spectrometry (MS) data, this document provides a foundational resource for the identification,

characterization, and further development of these promising molecules.

Benzofuran derivatives are known to exhibit a wide range of biological activities, including

antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of an

acetonitrile moiety at the 2-position of the benzofuran ring provides a versatile handle for

further chemical modifications, making these compounds attractive starting points for the

synthesis of diverse chemical libraries. This guide summarizes the key spectroscopic features

of substituted benzofuran acetonitriles, offering insights into how different substituents on the

benzofuran ring influence their spectral properties.

Data Presentation: A Spectroscopic Overview
The following tables provide a comparative summary of the key spectral data for a series of

hypothetical substituted 2-(benzofuran-2-yl)acetonitriles. The data for the unsubstituted

compound serves as a baseline, with expected shifts and characteristics for various

substituents (-CH₃, -OCH₃, -Cl, -NO₂) provided for comparative purposes. These values are
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compiled from typical spectroscopic data for benzofuran derivatives and represent expected

trends.

Table 1: UV-Vis Absorption Data

Substituent (at C5) λ_max_ (nm) Solvent

-H ~245, ~275, ~282 Acetonitrile

-CH₃ Slight red shift Acetonitrile

-OCH₃ Red shift Acetonitrile

-Cl Slight red shift Acetonitrile

-NO₂ Significant red shift Acetonitrile

Note: Benzofurans typically exhibit multiple absorption bands in their UV-Vis spectra. The

values presented represent the approximate primary absorption maxima.

Table 2: Key Infrared (IR) Absorption Frequencies

Substituent (at C5) ν(C≡N) (cm⁻¹)
ν(C=C)aromatic
(cm⁻¹)

ν(C-O-C) (cm⁻¹)

-H ~2250 ~1600, ~1450 ~1250

-CH₃ ~2250 ~1605, ~1455 ~1250

-OCH₃ ~2248 ~1610, ~1460 ~1255

-Cl ~2252 ~1595, ~1445 ~1245

-NO₂ ~2255 ~1590, ~1440 ~1240

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
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Substituent (at C5) -CH₂CN H-3 Aromatic Protons

-H ~3.8 ~6.7 ~7.2-7.6

-CH₃ ~3.8 ~6.7
~7.1-7.5 (with -CH₃

singlet ~2.4)

-OCH₃ ~3.8 ~6.6
~6.9-7.4 (with -OCH₃

singlet ~3.8)

-Cl ~3.8 ~6.7 ~7.2-7.6

-NO₂ ~3.9 ~6.8 ~7.5-8.2

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Substituent
(at C5)

-CH₂CN -C≡N C-2 C-3
Aromatic
Carbons

-H ~15 ~117 ~155 ~102
~111-128,

~155

-CH₃ ~15 ~117 ~155 ~102

~111-130,

~155 (with -

CH₃ ~21)

-OCH₃ ~15 ~117 ~154 ~102

~103-129,

~150, ~156

(with -OCH₃

~56)

-Cl ~15 ~117 ~154 ~103
~112-130,

~154

-NO₂ ~16 ~116 ~156 ~104
~112-126,

~144, ~158

Table 5: Mass Spectrometry Data (m/z)
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Compound
Molecular
Formula

[M]⁺ [M+H]⁺ [M+Na]⁺

2-(Benzofuran-2-

yl)acetonitrile
C₁₀H₇NO 157.05 158.06 180.04

2-(5-

Methylbenzofura

n-2-yl)acetonitrile

C₁₁H₉NO 171.07 172.08 194.06

2-(5-

Methoxybenzofur

an-2-

yl)acetonitrile

C₁₁H₉NO₂ 187.06 188.07 210.05

2-(5-

Chlorobenzofura

n-2-yl)acetonitrile

C₁₀H₆ClNO 191.01 192.02 214.00

2-(5-

Nitrobenzofuran-

2-yl)acetonitrile

C₁₀H₆N₂O₃ 202.04 203.04 225.03

Note: The m/z values are for the most abundant isotopes.

Experimental Protocols
The following are generalized experimental protocols for the spectral analysis of substituted

benzofuran acetonitriles.

Synthesis of Substituted Benzofuran Acetonitriles
A common method for the synthesis of 2-substituted benzofurans involves the palladium-

catalyzed reaction of a substituted 2-(2-formylphenoxy)acetonitrile with an aryl boronic acid.[4]

[5]

General Procedure: To a solution of the substituted 2-(2-formylphenoxy)acetonitrile (1.0 eq)

and aryl boronic acid (1.2 eq) in a suitable solvent such as toluene, a palladium catalyst

(e.g., Pd(OAc)₂, 5 mol%) and a ligand (e.g., SPhos, 10 mol%) are added. A base (e.g.,
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K₂CO₃, 2.0 eq) is then added, and the mixture is heated under an inert atmosphere until the

reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled,

diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate,

and concentrated under reduced pressure. The crude product is purified by column

chromatography on silica gel.

Spectroscopic Analysis
UV-Vis Spectroscopy: UV-Vis spectra are recorded on a double-beam spectrophotometer

using quartz cuvettes with a path length of 1 cm. Solutions of the compounds are prepared in

a suitable solvent (e.g., acetonitrile) at a concentration of approximately 10⁻⁵ M. The spectra

are typically scanned from 200 to 400 nm.[6][7]

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Solid samples

can be analyzed as KBr pellets, or a thin film can be cast from a suitable solvent. Liquid

samples can be analyzed as a neat film between NaCl or KBr plates. Spectra are typically

recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in

a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and tetramethylsilane (TMS) is used as an

internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm).[8][9]

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an

electrospray ionization (ESI) source.[10] Samples are dissolved in a suitable solvent (e.g.,

acetonitrile or methanol) and introduced into the ion source via direct infusion or through an

HPLC system. Data is collected in both positive and negative ion modes. High-resolution

mass spectrometry (HRMS) is used to confirm the elemental composition of the compounds.

Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis and comparative spectral

analysis of substituted benzofuran acetonitriles.
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Caption: General workflow for the synthesis and spectral analysis of substituted benzofuran

acetonitriles.

This guide provides a foundational overview of the spectral characteristics of substituted

benzofuran acetonitriles. The presented data and protocols are intended to aid researchers in

the identification, characterization, and rational design of new derivatives with potential

therapeutic applications. Further experimental work on a systematically substituted series of

these compounds is encouraged to build a more comprehensive and detailed spectral library.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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